molecular formula C15H23ClN2O2 B1470940 4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride CAS No. 1609409-34-8

4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

Cat. No.: B1470940
CAS No.: 1609409-34-8
M. Wt: 298.81 g/mol
InChI Key: NTAQONOZHIYKLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride is a chemical compound with the CAS Number: 1609409-34-8 . It has a molecular weight of 298.81 and its IUPAC name is this compound . This compound is a versatile material used in scientific research, offering a wide range of applications, including drug development, medicinal chemistry, and chemical synthesis.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H22N2O2.ClH/c1-2-16-7-9-17(10-8-16)11-12-19-15-5-3-14(13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As a versatile material used in scientific research, it is likely involved in various chemical reactions depending on the specific context of the research.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . Additional physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization of Piperazine Derivatives

  • Schiff and Mannich Bases of Isatin Derivatives : Research demonstrates the synthesis of Schiff and Mannich bases from isatin and 5-chloroisatin, involving piperidine, which highlights the versatility of piperazine derivatives in synthesizing various bases with potential biological activities (Bekircan & Bektaş, 2008).
  • Crystal Structure Analysis : The study of 4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) provides insights into the molecular conformation and crystal structure, essential for understanding the physical and chemical properties of such compounds (Faizi, Ahmad, & Golenya, 2016).

Antimicrobial Activities

  • Novel Triazole Derivatives : Research involving the synthesis of new 1,2,4-triazole derivatives from piperazine shows significant antimicrobial activities, indicating the potential for developing new therapeutic agents (Bektaş et al., 2007).

Drug Development and Therapeutic Applications

  • Cocaine-Abuse Therapeutic Agents : A study on the synthesis of long-acting dopamine transporter ligands from piperazine derivatives emphasizes the role of such compounds in developing treatments for cocaine abuse (Hsin et al., 2002).
  • Memory Facilitation in Mice : Research on piperazin-1-yl ethyl acetates showcases their effects on learning and memory facilitation in mice, suggesting potential applications in cognitive enhancement or neuroprotective therapies (Ming-zhu, 2012).

Safety and Hazards

The compound is classified as a potential carcinogen . For detailed safety information, refer to the Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

4-[2-(4-ethylpiperazin-1-yl)ethoxy]benzaldehyde;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2.ClH/c1-2-16-7-9-17(10-8-16)11-12-19-15-5-3-14(13-18)4-6-15;/h3-6,13H,2,7-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTAQONOZHIYKLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC=C(C=C2)C=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609409-34-8
Record name Benzaldehyde, 4-[2-(4-ethyl-1-piperazinyl)ethoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609409-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 4
Reactant of Route 4
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 5
Reactant of Route 5
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride
Reactant of Route 6
Reactant of Route 6
4-[2-(4-Ethyl-1-piperazinyl)ethoxy]benzaldehyde hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.